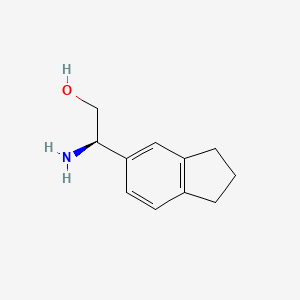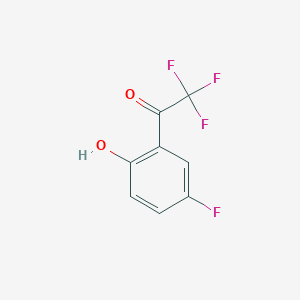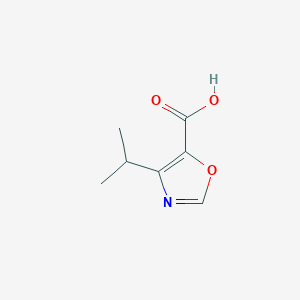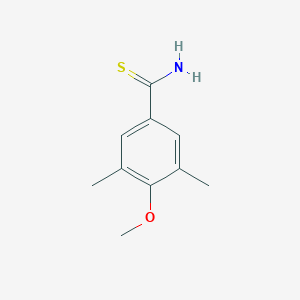
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride, followed by further transformations to introduce the cyclopropyl and ethoxypropyl groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
科学的研究の応用
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biological processes.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application of the compound.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a cyclopropyl group.
Uniqueness
5-Cyclopropyl-1-(3-ethoxypropyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and ethoxypropyl groups, which can enhance its chemical stability and biological activity compared to simpler triazole derivatives.
特性
分子式 |
C11H17N3O3 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
5-cyclopropyl-1-(3-ethoxypropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-2-17-7-3-6-14-10(8-4-5-8)9(11(15)16)12-13-14/h8H,2-7H2,1H3,(H,15,16) |
InChIキー |
IUEPXPAIBWYKCK-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)








